1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid
Overview
Description
“1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C13H14Cl2O2 . It is a derivative of cyclohexanecarboxylic acid, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of this compound could involve the substitution of a cyclohexane ring with a 2,4-dichlorophenyl group and a carboxylic acid group . The exact synthesis method would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group . The cyclohexane ring can exist in various conformations, including chair and boat forms .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the 2,4-dichlorophenyl group and the carboxylic acid group. For example, the carboxylic acid group could undergo decarboxylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the presence of the 2,4-dichlorophenyl group and the carboxylic acid group .Scientific Research Applications
Environmental Monitoring and Plasticizers
Environmental Exposure to Plasticizers
A study by Silva et al. (2013) explored the environmental exposure of humans to plasticizers, specifically 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a compound related to 1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid, by measuring the urinary concentrations of DINCH metabolites in U.S. adults. This research highlights the use of cyclohexane dicarboxylic acid derivatives as biomarkers for plasticizer exposure, which is critical for environmental health monitoring (Silva et al., 2013).
Chemistry and Materials Science
Synthesis of Derivatives
Özer et al. (2009) reported on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing the versatility of cyclohexanecarboxylic acid compounds in synthetic chemistry. The study detailed the structural analysis of these derivatives, which could be pivotal for developing new materials or chemical intermediates (Özer et al., 2009).
Supramolecular Chemistry
Supramolecular Architectures
Shan et al. (2003) investigated the supramolecular structures formed by cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases, revealing complex acid-base interactions. These structures have implications for designing new supramolecular assemblies, which could have applications in nanotechnology and materials science (Shan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O2/c14-9-4-5-10(11(15)8-9)13(12(16)17)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBIJLOTJNPIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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